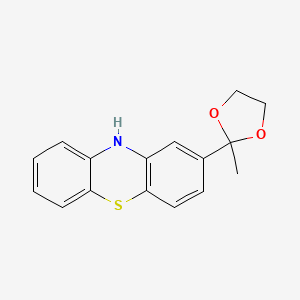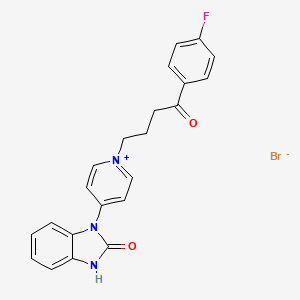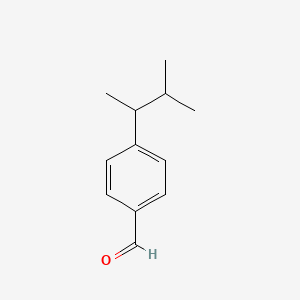
4-(1,2-Dimethylpropyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-Dimethylpropyl)benzaldehyde, also known as P-tert-amylbenzaldehyde, is an organic compound with the chemical formula C14H18O. It is a colorless to light yellow liquid with a fragrant smell. This compound is soluble in organic solvents such as alcohols, ethers, and ketones, but insoluble in water . It is used as an intermediate in organic synthesis and has applications in medicine, pesticides, and the fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions
4-(1,2-Dimethylpropyl)benzaldehyde can be synthesized through alkylation reactions. One common method involves the reaction of p-tolualdehyde with tetra-tert-butyl aluminum (TBA) to form the desired compound . The reaction conditions typically require a controlled environment to ensure the proper formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to maintain consistent quality .
化学反応の分析
Types of Reactions
4-(1,2-Dimethylpropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) in the presence of a catalyst such as aluminum trichloride (AlCl3) are used for halogenation reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are various substituted benzaldehydes depending on the electrophile used.
科学的研究の応用
4-(1,2-Dimethylpropyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the fragrance industry for the synthesis of aromatic compounds.
作用機序
The mechanism of action of 4-(1,2-Dimethylpropyl)benzaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring in the compound acts as a nucleophile, attacking electrophiles to form substituted products. This mechanism is crucial in its role as an intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with the formula C7H6O.
4-tert-Butylbenzaldehyde: Similar structure but with a tert-butyl group instead of a 1,2-dimethylpropyl group.
4-tert-Amylbenzaldehyde: Another name for 4-(1,2-Dimethylpropyl)benzaldehyde.
Uniqueness
This compound is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity compared to other benzaldehyde derivatives. Its solubility in organic solvents and its fragrant smell make it particularly valuable in the fragrance industry .
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
4-(3-methylbutan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H16O/c1-9(2)10(3)12-6-4-11(8-13)5-7-12/h4-10H,1-3H3 |
InChIキー |
ASCPGKMHGGQVAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


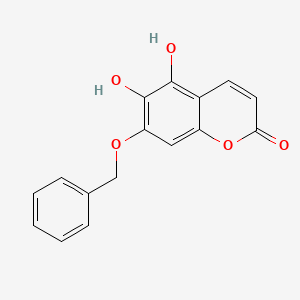
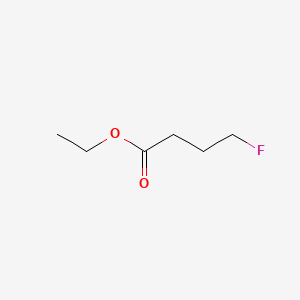
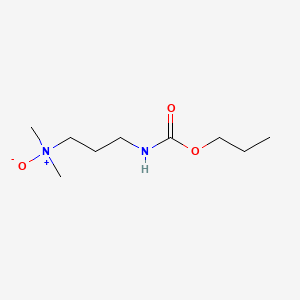
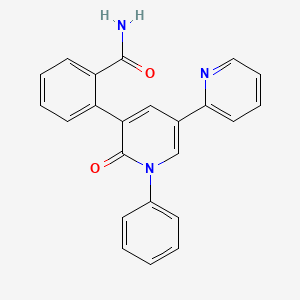
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
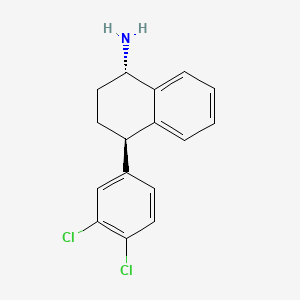
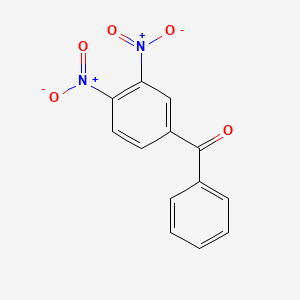
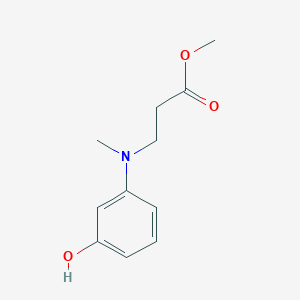
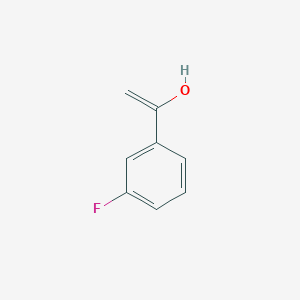
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
